Product packaging for 3-(2-Thienyl)isoxazole(Cat. No.:CAS No. 175205-65-9)

3-(2-Thienyl)isoxazole

Cat. No.: B062904
CAS No.: 175205-65-9
M. Wt: 151.19 g/mol
InChI Key: IWMABJZZIWFKGH-UHFFFAOYSA-N
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Description

3-(2-Thienyl)isoxazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. This unique scaffold, which incorporates both isoxazole and thiophene rings, serves as a privileged structure for the design and synthesis of novel bioactive molecules. Its primary research value lies in its application as a key intermediate in the development of potential pharmaceutical agents, particularly in the exploration of kinase inhibitors, anti-inflammatory compounds, and central nervous system (CNS) active drugs. The electron-rich thienyl moiety can influence the compound's electronic distribution and binding affinity, while the isoxazole ring contributes to metabolic stability and hydrogen-bonding capabilities. Researchers utilize this compound to probe structure-activity relationships (SAR), create compound libraries for high-throughput screening, and develop new organic electronic materials due to its conjugated π-system. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NOS B062904 3-(2-Thienyl)isoxazole CAS No. 175205-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-thiophen-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c1-2-7(10-5-1)6-3-4-9-8-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMABJZZIWFKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2 Thienyl Isoxazole and Its Analogues

Cycloaddition Reactions

The formation of the isoxazole (B147169) ring through cycloaddition is a cornerstone of heterocyclic chemistry. This approach typically involves the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, where a three-atom dipole reacts with a two-atom dipolarophile to form a five-membered ring. researchgate.netrsc.orgwikipedia.org This method is particularly powerful for its high degree of control over regiochemistry and stereochemistry. wikipedia.org

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes and Alkenes

The most prevalent and effective method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.govresearchgate.net When alkynes are used as the dipolarophile, the reaction directly yields the aromatic isoxazole ring, whereas alkenes produce the corresponding isoxazolines, which can often be oxidized to isoxazoles. beilstein-journals.orgmdpi.com

Nitrile oxides, the key 1,3-dipoles in this reaction, are typically unstable and are therefore generated in situ from more stable precursors. Common methods for their generation include the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, and the dehydration of primary nitro compounds. mdpi.com For instance, aromatic aldoximes can be converted to nitrile oxides using oxidizing agents like hydroxy(tosyloxy)iodobenzene (HTIB) or N-chlorosuccinimide. researchgate.netnih.gov These reactive intermediates are then trapped by a suitable alkyne.

The synthesis of isoxazoles bearing a thiophene (B33073) moiety has been successfully achieved using this strategy. beilstein-journals.org Copper(I) salts, such as copper(I) iodide, have been shown to catalyze these cycloadditions, enhancing both the efficiency and regioselectivity of the reaction between aromatic nitrile oxides and non-symmetrical activated alkynes. beilstein-journals.org Environmentally benign procedures have also been developed, such as using ultrasound radiation, which can promote the reaction under catalyst-free conditions with benefits like mild reaction conditions, high yields, and easier work-ups. nih.gov Another green approach involves performing the cycloaddition in aqueous solutions or utilizing mechanochemical methods like ball-milling with a recyclable Cu/Al2O3 nanocomposite catalyst to minimize solvent use. nih.govnih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Nitrile Oxide PrecursorDipolarophileKey Reagents/ConditionsProduct TypeReference
Aromatic AldoximesNon-symmetrical Activated AlkynesCopper(I) iodide (catalyst)3,5-Disubstituted Isoxazoles beilstein-journals.org
AldoximesAlkynesHydroxy(tosyloxy)iodobenzene (HTIB)3,5-Disubstituted Isoxazoles nih.gov
Hydroxyimidoyl ChloridesTerminal AlkynesCu/Al2O3 catalyst, Ball-milling (solvent-free)3,5-Disubstituted Isoxazoles nih.gov
AldoximesAlkenesOxone (generates hypervalent iodine catalyst in situ)Isoxazolines organic-chemistry.org

Regioselectivity in Cycloaddition Pathways

A critical aspect of the 1,3-dipolar cycloaddition is its regioselectivity, which determines the substitution pattern on the resulting isoxazole ring. When a substituted nitrile oxide (Ar-C≡N⁺-O⁻) reacts with a terminal alkyne (R-C≡CH), two regioisomers are possible: the 3,5-disubstituted isoxazole or the 3,4-disubstituted isomer. For the synthesis of 3-(2-thienyl)isoxazole and its analogues, controlling the reaction to favor the desired isomer is paramount.

Extensive studies have shown that these cycloadditions are often highly regioselective. rsc.org The use of copper(I) catalysts in the reaction of aromatic nitrile oxides with activated alkynes consistently leads to the formation of 3,5-disubstituted isoxazoles as the major regioisomer. beilstein-journals.org The regioselectivity of the cycloaddition has been definitively confirmed through methods such as single-crystal X-ray diffraction of the products. researchgate.net

The outcome can be explained by Frontier Molecular Orbital (FMO) theory. mdpi.com The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For reactions of nitrile oxides with electron-deficient or terminal alkynes, the dominant interaction is typically between the LUMO of the nitrile oxide and the HOMO of the alkyne. mdpi.com This preferred orbital alignment favors the formation of the 3,5-disubstituted regioisomer, where the substituent from the nitrile oxide is positioned at C3 and the substituent from the alkyne is at C5 of the isoxazole ring.

Mechanistic Studies of Cycloaddition Processes

The mechanism of the 1,3-dipolar cycloaddition has been a subject of significant investigation. wikipedia.org Two primary mechanisms have been proposed: a concerted pericyclic pathway and a stepwise pathway involving a diradical intermediate. rsc.org The bulk of experimental and theoretical evidence supports a concerted, pericyclic mechanism for most cases. rsc.orgwikipedia.org This mechanism is classified as a [π4s + π2s] cycloaddition, analogous to the well-known Diels-Alder reaction. organic-chemistry.org

Key evidence supporting the concerted mechanism includes the observation that the reaction rates are not significantly influenced by the electronic nature of substituents on the dipole, which argues against the formation of a charge-separated intermediate that would be expected in a stepwise polar pathway. wikipedia.org Furthermore, these reactions are often stereospecific with respect to the dipolarophile. wikipedia.org Computational studies using Density Functional Theory (DFT) have provided a deeper understanding of the transition state, corroborating the concerted nature of the reaction and helping to rationalize the observed regio- and stereochemical outcomes. scispace.com While the concerted model is widely accepted, a stepwise mechanism may operate under specific conditions, for example, in the reaction of nitrile oxides with 1,3-dicarbonyl compounds in polar solvents, where a deprotonated carbanion intermediate is proposed. beilstein-journals.org

Condensation Reactions

An alternative and classical approach to the isoxazole ring system involves condensation reactions. These methods typically build the heterocyclic ring by forming two key bonds in a sequential or one-pot process, often starting with a precursor that contains the N-O unit, such as hydroxylamine (B1172632).

Reactions Involving Hydroxylamine and Carbonyl Compounds

The condensation of hydroxylamine or its salts with a three-carbon component containing two electrophilic centers is a fundamental strategy for isoxazole synthesis. core.ac.uk Suitable carbonyl compounds include 1,3-diketones and α,β-unsaturated ketones (chalcones). nih.govcore.ac.uk

A well-defined route to this compound analogues starts from 2-acetylthiophene (B1664040). researchgate.net In this sequence, 2-acetylthiophene undergoes a Claisen-Schmidt condensation with an aromatic aldehyde to form a thienyl-substituted chalcone (B49325) (a 1,3-diaryl-2-propen-1-one). This α,β-unsaturated ketone then reacts with hydroxylamine hydrochloride. The initial reaction forms a 4,5-dihydroisoxazole (isoxazoline) intermediate via Michael addition of the hydroxylamine followed by cyclization and dehydration. researchgate.net The resulting isoxazoline (B3343090) can then be aromatized to the corresponding isoxazole. A common method for this dehydrogenation step is treatment with iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net This methodology provides a reliable pathway to 3,5-disubstituted isoxazoles where the C3 substituent originates from the acyl group of the chalcone (the thienyl group in this case) and the C5 substituent comes from the aldehyde. researchgate.netresearchgate.net

Table 2: Synthesis of 3-(2'-Thienyl)-5-(substituted phenyl)-isoxazole via Condensation

StepStarting MaterialsKey Reagents/ConditionsIntermediate/ProductReference
1. Chalcone Synthesis2-Acetylthiophene + Aromatic AldehydeEthanol, aq. NaOH1-(2'-Thienyl)-3-(substituted phenyl)-2-propen-1-one researchgate.net
2. Isoxazoline FormationChalcone + Hydroxylamine HydrochlorideEthanol, aq. KOH3-(2'-Thienyl)-5-(substituted phenyl)-2-isoxazoline researchgate.net
3. AromatizationIsoxazoline IntermediateIodine, DMSO3-(2'-Thienyl)-5-(substituted phenyl)-isoxazole researchgate.net

Multicomponent Condensation Approaches

To improve synthetic efficiency and align with the principles of green chemistry, multicomponent reactions (MCRs) have been developed for isoxazole synthesis. d-nb.info These reactions combine three or more starting materials in a single pot to form the product, thereby reducing the number of synthetic steps, purification processes, and waste generation. d-nb.infonih.gov

One such approach involves the reaction of an aldehyde, hydroxylamine hydrochloride, and an active methylene (B1212753) compound like malononitrile. d-nb.infonih.gov This strategy has been used to synthesize highly functionalized 5-aminoisoxazole-4-carbonitriles. The reaction proceeds under mild conditions, often at room temperature, and can be catalyzed by basic catalysts in environmentally friendly media, such as deep eutectic solvents (e.g., a mixture of glycerol (B35011) and potassium carbonate). d-nb.info By selecting thiophene-2-carbaldehyde (B41791) as the aldehyde component, this method provides direct access to isoxazoles bearing a 3-(2-thienyl) group, although with additional functionalization at the C4 and C5 positions.

The synthesis of isoxazoles, a critical heterocyclic motif in medicinal and agricultural chemistry, can be achieved through various strategic pathways. The construction of the this compound scaffold and its related analogues often involves the transformation of precursor molecules or direct assembly through cycloaddition reactions. Key methodologies include the aromatization of isoxazoline intermediates and advanced strategies employing either metal catalysis or metal-free conditions.

Chemical Reactivity and Transformation Mechanisms of 3 2 Thienyl Isoxazole Derivatives

Electrophilic and Nucleophilic Substitution Reactions

The 3-(2-thienyl)isoxazole scaffold exhibits a differentiated reactivity towards electrophilic and nucleophilic reagents. The thiophene (B33073) ring, being an electron-rich aromatic system, is prone to electrophilic substitution, while the isoxazole (B147169) ring's electron-deficient nature makes it susceptible to nucleophilic attack, although this is less common.

Electrophilic Substitution: The thiophene moiety in this compound readily undergoes electrophilic aromatic substitution reactions. These substitutions predominantly occur at the C-5 position of the thiophene ring, which is the most activated position. The presence of the isoxazole ring at the C-2 position of thiophene directs incoming electrophiles to the opposite end of the thiophene ring. For instance, bromination of thiophene derivatives can be achieved using N-bromosuccinimide (NBS). The thiophene moiety may also engage in other electrophilic substitution reactions, leading to further functionalization. evitachem.com

Nucleophilic Reactions: The nitrogen atom of the isoxazole ring possesses a lone pair of electrons and can act as a nucleophile, particularly in the presence of strong electrophiles. smolecule.com This nucleophilicity allows for reactions such as alkylation or acylation at the nitrogen atom, leading to the formation of isoxazolium salts. The isoxazole ring itself is generally resistant to nucleophilic aromatic substitution due to its electron-deficient character. However, the presence of specific activating groups or reaction conditions can facilitate such reactions. For example, the presence of a carboxylate group on the isoxazole ring can allow for nucleophilic attack, leading to the formation of amides or esters. smolecule.com

Table 1: Examples of Electrophilic and Nucleophilic Substitution Reactions

Reaction Type Reagent/Conditions Position of Reaction Product Type
Electrophilic Bromination N-Bromosuccinimide (NBS) Thiophene C-5 5-Bromo-3-(2-thienyl)isoxazole derivative
Nucleophilic Acylation Acyl chloride Isoxazole Nitrogen N-Acylisoxazolium salt
Nucleophilic Substitution Amine/Alcohol (on activated isoxazole) Isoxazole carbonyl carbon Amide/Ester derivative

Ring-Opening Reactions and Rearrangements

The isoxazole ring in this compound derivatives is susceptible to cleavage under various conditions, leading to the formation of diverse difunctionalized compounds. These ring-opening reactions are a powerful synthetic tool for accessing complex molecular architectures.

Base-Mediated Ring-Opening: Isoxazoles can undergo ring-opening upon treatment with a base. This process typically involves the deprotonation at the C-4 position, followed by cleavage of the weak N-O bond to generate a β-ketonitrile or a related species. This strategy is synthetically valuable as isoxazoles can be considered masked forms of 1,3-dicarbonyl compounds, enaminoketones, or β-hydroxy nitriles. nih.gov

Reductive Ring-Opening: Reductive cleavage of the N-O bond in the isoxazole ring can be achieved using various reducing agents, such as catalytic hydrogenation. This reaction typically yields enaminones or related compounds, providing a pathway to different classes of acyclic and heterocyclic structures.

Rearrangements: Isoxazole derivatives can undergo several types of rearrangement reactions, often initiated by thermal or chemical means. A notable example is the Boulton-Katritzky rearrangement, which has been observed in fused isoxazole systems like isoxazolo[4,5-b]pyridines. beilstein-journals.orgbeilstein-journals.org This rearrangement typically involves the transposition of atoms within the heterocyclic system, leading to the formation of isomeric structures. For instance, base-promoted Boulton-Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones results in the formation of 3-hydroxy-2-(2-aryl evitachem.comsmolecule.comCurrent time information in Bangalore, IN.triazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.org Another type of rearrangement involves isoxazolo[2,3-a]-pyridinium salts, which can rearrange into 5,6-dihydro-4H-furo[3,2-b]pyridin-2-ones upon treatment with boiling acetic anhydride. rsc.org

Derivatization at the Thienyl Moiety

The thiophene ring of this compound offers multiple sites for functionalization, allowing for the introduction of a wide range of substituents to modulate the compound's properties.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. Current time information in Bangalore, IN. These oxidized derivatives can exhibit altered electronic properties and biological activities. The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids.

Halogenation and Cross-Coupling Reactions: As mentioned in section 3.1, the thiophene ring can be halogenated, for example, at the C-5 position. The resulting halo-substituted derivatives are valuable intermediates for further functionalization via metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are commonly employed to form new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov For instance, a 5-bromo-3-(2-thienyl)isoxazole derivative can be coupled with a variety of boronic acids or alkynes to introduce diverse aryl, heteroaryl, or alkynyl groups at the C-5 position of the thiophene ring. beilstein-journals.org

Table 2: Derivatization Reactions at the Thienyl Moiety

Reaction Type Reagent/Conditions Position of Reaction Product Type
Oxidation m-CPBA or H₂O₂ Thiophene Sulfur Sulfoxide/Sulfone derivative
Bromination N-Bromosuccinimide (NBS) Thiophene C-5 5-Bromo-3-(2-thienyl)isoxazole derivative
Suzuki Coupling Arylboronic acid, Pd catalyst, base Thiophene C-5 (from bromo-derivative) 5-Aryl-3-(2-thienyl)isoxazole derivative
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base Thiophene C-5 (from bromo-derivative) 5-Alkynyl-3-(2-thienyl)isoxazole derivative

Functional Group Interconversions on the Isoxazole Ring

Substituents on the isoxazole ring of this compound derivatives can be chemically modified through various functional group interconversions. These transformations are crucial for synthesizing analogs with tailored properties.

Reactions of Carboxylic Acid Groups: A common functional group on the isoxazole ring is the carboxylic acid moiety. For instance, in 5-methyl-3-(2-thienyl)isoxazole-4-carboxylic acid, the carboxylic acid group can undergo standard transformations. smolecule.com

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. smolecule.com

Decarboxylation: Under specific heating conditions, the carboxylic acid group can be removed as carbon dioxide. smolecule.com

Amide Formation: The carboxylic acid can be converted to an acyl chloride using a reagent like thionyl chloride, which can then react with an amine to form an amide. google.com

Curtius Rearrangement: The Curtius rearrangement provides a method to convert a carboxylic acid into a primary amine with the loss of one carbon atom. nih.govwikipedia.orgrsc.org The process involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate upon heating. Subsequent hydrolysis of the isocyanate yields the amine. This reaction has been applied to isoxazole-4-carboxylic acids to produce the corresponding 4-amino-isoxazole derivatives.

Photoinduced Transformations

The this compound scaffold can undergo transformations upon exposure to light, leading to isomerization, ring-opening, or cyclization reactions. These photochemical processes are of interest for applications in materials science, such as in the development of photochromic materials.

Photoisomerization of the Isoxazole Ring: Upon UV irradiation, isoxazoles can undergo a characteristic photoisomerization to form oxazoles. researchgate.net This transformation is believed to proceed through a highly strained azirine intermediate, which is formed by the cleavage of the weak N-O bond in the isoxazole ring. This rearrangement represents a fundamental photochemical reactivity of the isoxazole core.

Photochromism of Diarylethene Derivatives: Diarylethenes incorporating a this compound moiety have been synthesized and shown to exhibit photochromic behavior. scientific.netresearchgate.netresearchgate.net These molecules can exist in two stable, interconvertible forms: an open-ring form and a closed-ring form. Upon irradiation with UV light, the open-ring isomer undergoes a 6π-electrocyclization to form the colored, closed-ring isomer. This process is often reversible, with the closed-ring isomer reverting to the open-ring form upon irradiation with visible light or by thermal means. For example, 1-(3,5-dimethyl-4-isoxazole)-2-(2-methyl-(5-ethynyl)-3-thienyl)perfluorocyclopentene undergoes a photochromic ring-opening and closing reaction, accompanied by a color change. researchgate.net

Table 3: Photoinduced Transformations of this compound Derivatives

Transformation Stimulus Key Intermediate/Process Outcome
Isoxazole-Oxazole Isomerization UV light Azirine intermediate Formation of a 2-(2-thienyl)oxazole derivative
Photochromic Cyclization UV light 6π-Electrocyclization Formation of a colored, closed-ring diarylethene isomer
Photochromic Ring-Opening Visible light/Heat Cycloreversion Reversion to the colorless, open-ring diarylethene isomer

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, and its application to 3-(2-thienyl)isoxazole and its analogues provides definitive evidence for their prepared structures. By analyzing the chemical shifts, coupling constants, and correlation signals, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

The ¹H NMR spectrum of this compound derivatives provides a wealth of information regarding the protons on both the isoxazole (B147169) and thiophene (B33073) rings. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal the spatial relationships between neighboring protons.

For instance, in the analogue 5-Amino-3-(2-thienyl)isoxazole , the proton on the 4-position of the isoxazole ring (C4-H) appears as a singlet at approximately 5.38 ppm. rsc.org The protons of the thiophene ring typically appear as multiplets in the aromatic region, as seen in this derivative where they are observed between 7.06-7.12 ppm and 7.35-7.38 ppm. rsc.org The amino group protons (NH₂) present as a singlet at 4.55 ppm. rsc.org

In another derivative, 4-Allyl-3-phenyl-5-(thiophen-2-yl)isoxazole , the protons of the thiophene ring are observed at 7.57 ppm and 7.19 ppm, illustrating the influence of substituents on their chemical shifts.

A representative compilation of ¹H NMR data for derivatives of this compound is presented below:

Compound NameProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
5-Amino-3-(2-thienyl)isoxazole C4-H (isoxazole)5.38s- rsc.org
Ar-H (thiophene)7.06-7.12m- rsc.org
Ar-H (thiophene)7.35-7.38m- rsc.org
NH₂4.55s- rsc.org
1-(3-(Thiophen-2-yl)isoxazol-5-yl)ethanone Thiophene H7.20-7.80m- beilstein-journals.org
Isoxazole H-47.10s- beilstein-journals.org
CH₃2.70s- beilstein-journals.org

Note: 's' denotes singlet, and 'm' denotes multiplet.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are characteristic of the sp²-hybridized carbons in the aromatic isoxazole and thiophene rings.

For example, in 4-Allyl-3-phenyl-5-(thiophen-2-yl)isoxazole , the carbon atoms of the isoxazole ring, C3, C4, and C5, resonate at approximately 162.4 ppm, 109.6 ppm, and 163.9 ppm, respectively. The carbons of the thiophene ring appear in the range of 127.0 ppm to 129.6 ppm.

The following table summarizes the ¹³C NMR spectral data for a representative derivative:

Compound NameCarbon AtomChemical Shift (δ, ppm)Reference
4-Allyl-3-phenyl-5-(thiophen-2-yl)isoxazole C3 (isoxazole)162.4 rsc.org
C4 (isoxazole)109.6 rsc.org
C5 (isoxazole)163.9 rsc.org
Thiophene Carbons127.0-129.6 rsc.org
Phenyl Carbons128.4-129.2 rsc.org
Allyl CH₂27.0 rsc.org
Allyl CH134.4 rsc.org
Allyl CH₂116.9 rsc.org

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique used to establish long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for unequivocally assigning the quaternary carbons and confirming the connectivity between the thiophene and isoxazole rings in this compound. For instance, a correlation would be expected between the proton at position 3 of the thiophene ring and the carbon at position 3 of the isoxazole ring, providing definitive proof of the linkage. The analysis of HMBC spectra is instrumental in distinguishing between possible isomers that could be formed during synthesis. nih.govpublish.csiro.auclockss.orgnih.govresearchgate.net

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is an essential analytical tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable information about the position and substitution pattern of fluorine atoms within the molecule. For example, a trifluoromethyl (-CF₃) group attached to the isoxazole ring, as seen in compounds like 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole , would give a characteristic singlet in the ¹⁹F NMR spectrum, with its precise chemical shift being indicative of the electronic effects of the adjacent thiophene and dimethoxyphenyl groups. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of the isoxazole and thiophene rings, as well as any other functional groups present. Key absorptions include C-H stretching, C=C and C=N stretching within the aromatic rings, and the N-O stretching of the isoxazole ring.

For 5-Amino-3-(2-thienyl)isoxazole , characteristic IR peaks are observed at 3440 and 3168 cm⁻¹ (N-H stretching of the amino group), 1628 cm⁻¹ (C=N stretching), 1580 and 1456 cm⁻¹ (C=C stretching), and 1225 cm⁻¹ (N-O stretching). rsc.org In another example, 1-(3-(Thiophen-2-yl)isoxazol-5-yl)ethanone , the IR spectrum shows prominent peaks at 1695 cm⁻¹ (C=O stretching of the ketone), and bands in the 1584-1460 cm⁻¹ region corresponding to the aromatic ring stretching vibrations. beilstein-journals.org

A summary of characteristic IR absorption bands for derivatives of this compound is provided in the table below:

Compound NameFunctional GroupWavenumber (cm⁻¹)Reference
5-Amino-3-(2-thienyl)isoxazole N-H stretch3440, 3168 rsc.org
C=N stretch1628 rsc.org
C=C stretch1580, 1456 rsc.org
N-O stretch1225 rsc.org
1-(3-(Thiophen-2-yl)isoxazol-5-yl)ethanone C=O stretch1695 beilstein-journals.org
Aromatic C=C/C=N stretch1584, 1539, 1460 beilstein-journals.org
3-(2-Thienyl)-6,7-dihydro-2,1-benzisoxazol-4(5H)-one C=O stretch1676 publish.csiro.au
Aromatic C=C/C=N stretch1575 publish.csiro.au
N-O stretch1427 publish.csiro.au

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone in the molecular characterization of this compound, offering precise mass determination and insights into its structural integrity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an "exact mass" that distinguishes the target compound from others with the same nominal mass. bioanalysis-zone.com This level of precision, often to within 0.001 atomic mass units, allows for the confident determination of a molecule's chemical formula. researchgate.net

In the analysis of novel isoxazole derivatives, HRMS is routinely used to verify the successful synthesis of the target compound. For instance, in the characterization of related heterocyclic systems, the experimentally measured mass (found) is compared against the theoretically calculated mass for the proposed chemical formula. acs.org A close correlation between these values, typically with an error of less than 5 ppm, validates the elemental composition. This technique is powerful enough to provide the accurate molecular weight of subcomponents within complex mixtures. researchgate.net The enhanced resolution of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can also reveal fragmentation patterns that further support structural prediction. researchgate.net

For this compound (C₇H₅NOS), the expected exact mass can be calculated and then verified experimentally, providing unequivocal proof of its composition.

Table 1: Illustrative HRMS Data for a Heterocyclic Compound

Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
C₁₈H₁₂ClN₂O₃ 339.0531 339.0532 acs.org
C₂₂H₁₅N₂O₃ 355.1077 355.1087 acs.org

This table provides examples of HRMS data for related heterocyclic compounds, demonstrating the typical precision of the technique. Data for this compound would be presented similarly.

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that provides valuable structural information through characteristic fragmentation patterns. wikipedia.org In this method, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺). chromatographyonline.com The excess energy imparted during this process leads to extensive and reproducible fragmentation, which can be pieced together to elucidate the molecule's structure. wikipedia.org

For this compound, the EI-MS spectrum would be expected to show a prominent molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the isoxazole ring and the separation of the thienyl and isoxazole moieties. The stability of the resulting fragments, such as the thienyl cation, would influence the relative intensity of the observed peaks. chromatographyonline.com The fragmentation pattern serves as a molecular fingerprint, useful for structural confirmation and for distinguishing it from isomers. While EI-MS is highly effective for structure determination, the high energy can sometimes lead to a very weak or absent molecular ion peak, a challenge that can be addressed by using lower ionization energies. wikipedia.orgchromatographyonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. For compounds containing both isoxazole and thiophene rings, this technique reveals critical conformational details, such as the planarity of the rings and the dihedral angle between them.

In a study of a related compound, 2,5-Dimethyl-3-(3-methylthiophen-2-yl)perhydropyrrolo[3,4-d]isoxazole-4,6-dione, X-ray analysis showed that the isoxazole ring adopted an envelope conformation. iucr.org The study also determined the dihedral angle between the succinimide (B58015) and thiophene rings to be 46.8 (2)°. iucr.org For this compound, a similar analysis would be expected to show a relatively planar conformation, with a specific dihedral angle between the thienyl and isoxazole rings dictated by steric and electronic effects. The crystal packing would likely be stabilized by intermolecular interactions such as C—H⋯O or C—H⋯N hydrogen bonds. iucr.org

Table 2: Representative Crystallographic Data for a Thienyl-Isoxazole Derivative

Parameter Value
Crystal System Orthorhombic iucr.org
Space Group P n a 2₁ iucr.org
a (Å) 12.0318 (10) iucr.org
b (Å) 14.6759 (9) iucr.org
c (Å) 7.2635 (4) iucr.org
V (ų) 1282.57 (15) iucr.org
Z 4 iucr.org

This table shows crystallographic data for a related molecule containing both thiophene and isoxazole moieties, illustrating the type of detailed structural information obtained from X-ray analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophoric system, which in this case comprises the conjugated π-systems of the thienyl and isoxazole rings.

The UV-Vis spectrum of compounds containing these heterocyclic rings typically displays absorptions corresponding to π → π* and n → π* transitions. researchgate.net The high-energy π → π* transitions are due to the extensive conjugation across the molecule, while the lower-energy n → π* transitions involve the non-bonding electrons on the nitrogen and oxygen atoms of the isoxazole ring. For a series of tris(β-diketonato)iron(III) complexes featuring thienyl groups, the maximum absorption bands were observed in the 270–380 nm range. ufs.ac.za Similarly, studies on other isoxazole derivatives have reported λmax values that are used to confirm the structure and study electronic properties. acs.org The specific λmax values for this compound would provide insight into the extent of electronic communication between the two aromatic rings.

Table 3: Compound Names Mentioned

Compound Name
This compound

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of heterocyclic compounds. irjweb.com For 3-(2-thienyl)isoxazole, DFT calculations are typically performed using functionals like Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional (B3LYP) and basis sets such as 6-31G(d,p) or 6-311++G(d,p). irjweb.comresearchgate.netmdpi.com These methods provide a balance between computational cost and accuracy for predicting molecular properties.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. researchgate.netnih.gov Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound are adjusted to find the global minimum on the potential energy surface. mdpi.com The resulting optimized structure corresponds to the molecule's most probable and stable geometry.

The planarity and orientation of the thiophene (B33073) and isoxazole (B147169) rings relative to each other are key outcomes of this analysis. In a related complex containing both thienyl and isoxazole rings, experimental X-ray crystallography revealed a significant dihedral angle between the two rings, indicating a non-planar arrangement in the solid state. nih.gov Computational optimization provides the preferred geometry in the gaseous phase, which is crucial for understanding its intrinsic electronic properties.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: The following data is illustrative, based on typical values for related heterocyclic systems calculated at the B3LYP/6-311G(d,p) level.

ParameterPredicted Value
C-S (Thiophene) Bond Length~1.72 Å
C=N (Isoxazole) Bond Length~1.31 Å
N-O (Isoxazole) Bond Length~1.42 Å
C-C (Inter-ring) Bond Length~1.46 Å
Thiophene-Isoxazole Dihedral Angle20-30°

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to have significant electron density on the electron-rich thiophene ring, while the LUMO is likely distributed over the electron-accepting isoxazole ring. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound Note: The following data is illustrative, based on typical values for related heterocyclic systems calculated at the B3LYP/6-311G(d,p) level.

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)5.0

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is highly effective for identifying sites susceptible to electrophilic and nucleophilic attack. irjweb.comresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are favorable sites for electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are targets for nucleophilic attack.

For this compound, the MEP map is expected to show significant negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the sulfur atom of the thiophene ring due to their high electronegativity and lone pairs of electrons. researchgate.net These areas represent the most likely sites for interactions with electrophiles. Conversely, the hydrogen atoms of the rings would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular charge transfer, hyperconjugation, and delocalization of electron density within a molecule. taylorfrancis.com This method examines interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Predicted NBO Analysis - Key Donor-Acceptor Interactions in this compound Note: The following data is illustrative and represents plausible high-energy interactions.

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)
LP(1) N (Isoxazole)π* (C=C of Isoxazole)20-25
LP(2) O (Isoxazole)π* (C=N of Isoxazole)15-20
LP(1) S (Thiophene)π* (C=C of Thiophene)25-30
π (Thiophene)π* (Isoxazole)5-10

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and mapping the energy profiles of reaction pathways. This is particularly valuable for complex reactions such as cycloadditions, which are commonly used to synthesize isoxazole rings. mdpi.comresearchgate.netrsc.org

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to map the minimum energy path connecting reactants to products through a specific transition state. mdpi.com By calculating the energy at successive points along the reaction coordinate, an IRC plot confirms that a located transition state structure is indeed the correct one for the reaction being studied.

For the synthesis of an isoxazole ring via a [3+2] cycloaddition reaction involving a nitrile oxide, IRC calculations can verify the concerted, one-step mechanism. mdpi.com The analysis would start at the transition state geometry and trace the path downhill in both forward and reverse directions, ensuring the endpoints correspond to the correct reactants (e.g., a thienyl-substituted alkyne and a nitrile oxide) and the final product, this compound. This confirms the proposed mechanistic pathway and provides a detailed view of the energetic landscape of the reaction.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable tools in modern drug discovery and materials science. They allow for the visualization of molecular interactions and the prediction of binding affinities between a ligand and a biological target, as well as the dynamic behavior of these systems over time.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to screen virtual libraries of compounds against a protein target to identify potential drug candidates. For isoxazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies have been instrumental in understanding their mechanism of action. nih.govorientjchem.org

The general methodology involves preparing the 3D structure of the ligand (e.g., a this compound derivative) and the receptor protein. The ligand is then placed in the binding site of the receptor, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.

Studies on various isoxazole-containing compounds have demonstrated their ability to interact with a range of biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. For instance, docking studies of thiazole-indole-isoxazole derivatives against cancer targets like the STAT3 protein have shown significant binding affinity. connectjournals.comresearchgate.net While specific docking studies on this compound are not detailed, it is anticipated that the isoxazole and thienyl rings would participate in key interactions with protein active sites. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, while the aromatic thienyl ring can engage in hydrophobic and π-stacking interactions.

Molecular dynamics simulations provide a detailed picture of the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational changes and flexibility of both the ligand and the receptor upon binding. nih.gov

In the context of drug design, MD simulations are often performed on the most promising ligand-protein complexes identified through molecular docking. These simulations can assess the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy. A typical MD simulation for a protein-ligand complex involves solvating the system in a water box, adding ions to neutralize the charge, and then running the simulation for a period ranging from nanoseconds to microseconds.

For isoxazole derivatives, MD simulations have been used to investigate the stability of their complexes with targets like the Farnesoid X Receptor (FXR). mdpi.com These simulations can reveal crucial information about the role of specific amino acid residues in ligand binding and the conformational dynamics of the protein that are essential for its function. mdpi.com Analysis of parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability and flexibility of the system over the simulation time.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

ParameterDescription
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of superimposed protein or ligand structures over time, indicating conformational stability.
Root-Mean-Square Fluctuation (RMSF)Indicates the fluctuation of each atom or residue from its average position, highlighting flexible regions of the protein.
Radius of Gyration (Rg)A measure of the compactness of the protein structure during the simulation.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting various spectroscopic properties of molecules, which can be invaluable for the interpretation of experimental spectra.

Theoretical calculations of vibrational frequencies, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed assignment of the infrared (IR) and Raman spectra of a molecule. nih.gov The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies.

For a molecule like this compound, the vibrational spectrum would be characterized by modes corresponding to the stretching and bending of the C-H, C=C, C=N, and C-O bonds within the isoxazole and thienyl rings. The calculated spectrum can help in assigning the peaks observed in the experimental FT-IR and Raman spectra. Studies on related molecules like 2-chloroquinoline-3-carboxaldehyde have shown good agreement between the scaled theoretical frequencies and the experimental data. nih.gov

Table 3: Representative Calculated Vibrational Frequencies for a Heterocyclic System

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)
C-H stretching (aromatic)3100-3000
C=C stretching (ring)1600-1450
C=N stretching (isoxazole)~1620
Ring breathing modes1200-1000
C-H in-plane bending1300-1000
C-H out-of-plane bending900-700

Note: These are typical frequency ranges for aromatic and heterocyclic compounds and are not specific to this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). sciencepg.com By computing the transition energies and oscillator strengths for electronic excitations from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated system formed by the thienyl and isoxazole rings. TD-DFT calculations can help in assigning these transitions and understanding the nature of the molecular orbitals involved (e.g., HOMO and LUMO). The choice of functional and the inclusion of solvent effects, often through a polarizable continuum model (PCM), are crucial for obtaining accurate predictions that correlate well with experimental spectra. mdpi.com Computational studies on other heterocyclic systems have demonstrated the utility of TD-DFT in interpreting their electronic spectra. kbhgroup.in

Advanced Theoretical Descriptors

Advanced theoretical descriptors provide profound insights into the electronic structure and potential applications of a molecule. For this compound, these descriptors help in elucidating its chemical behavior and its potential as a material for non-linear optical applications.

Global reactivity descriptors are crucial in predicting the chemical stability and reactivity of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally implies higher reactivity. nih.govresearchgate.net

Key global reactivity descriptors include:

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. dergipark.org.tr

Chemical Hardness (η): It quantifies the resistance of a molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, it indicates the ease of modifying the electron cloud.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. ijopaar.com

The following table presents hypothetical yet representative values for the global reactivity descriptors of this compound, calculated at the DFT/B3LYP level of theory.

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.45
LUMO EnergyELUMO-1.75
Energy GapΔE4.70
Chemical Potentialμ-4.10
Chemical Hardnessη2.35
Chemical SoftnessS0.43
Electrophilicity Indexω3.57

Non-linear optics (NLO) is a field of study that focuses on the interaction of light with materials to produce new light fields that are different in frequency, phase, or other physical properties. worldscientific.com Organic molecules with extended π-conjugated systems, such as this compound, are of significant interest for NLO applications due to their potential for large second-order NLO responses. rsc.orgnih.gov

The key NLO properties are:

Polarizability (α): This is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This property is responsible for second-order NLO phenomena like second-harmonic generation. A high β value is a primary indicator of a promising NLO material.

The following interactive table provides plausible theoretical values for the NLO properties of this compound.

PropertySymbolValue (a.u.)
Dipole Momentμ3.5 D
Mean Polarizability⟨α⟩120
First-Order Hyperpolarizabilityβtot450

Derivatives and Analogues of 3 2 Thienyl Isoxazole

Design and Synthesis of Substituted Aryl Analogues

The synthesis of aryl-substituted isoxazoles, including analogues of 3-(2-thienyl)isoxazole, is a significant area of research aimed at exploring structure-activity relationships. nih.gov A primary and widely utilized method for constructing the 3,5-disubstituted isoxazole (B147169) core is the 1,3-dipolar cycloaddition reaction. nih.govnih.gov This reaction typically involves the in-situ generation of a nitrile oxide from an oxime, which then reacts with an alkyne.

Another common strategy involves the reaction of hydroxylamine (B1172632) with β-diketones or α,β-unsaturated ketones. nih.gov For instance, chalcones can react with hydroxylamine hydrochloride to yield the corresponding isoxazole derivative. mdpi.com Modifications to the classic nitrile oxide cycloaddition have been developed to accommodate sterically hindered 3-aryl isoxazoles containing fused aromatic rings, utilizing triethylamine as a base or sodium enolates of diketone dipolarophiles. elsevierpure.com The synthesis of 3,5-diarylisoxazoles has been pursued to develop new classes of potential anticancer agents. nih.gov

Table 1: Selected Synthetic Methods for Aryl-Substituted Isoxazoles

Method Reactants Key Features
1,3-Dipolar Cycloaddition Nitrile Oxide + Alkyne Highly regioselective; versatile for various substituents. nih.gov
Cyclocondensation Chalcone (B49325) + Hydroxylamine HCl A common route for synthesizing 3,5-disubstituted isoxazoles. mdpi.com
Modified NOC Aryl Hydroximoyl Chloride + Diketone Enolate Effective for sterically hindered aryl groups. elsevierpure.com

Incorporation of Halogenated Moieties (e.g., Trifluoromethyl)

The introduction of halogenated groups, particularly the trifluoromethyl (CF3) moiety, is a key strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of molecules. The synthesis of trifluoromethylated isoxazoles is often achieved through the cycloaddition reaction of trifluoromethyl nitrile oxide. nih.gov The controlled formation of trifluoromethyl nitrile oxide is crucial to favor the desired isoxazole product over furoxan dimer formation. nih.gov

An acid-switchable synthesis method allows for the selective production of trifluoromethylated isoxazoles from the reaction of CF3-ynones with sodium azide. nih.gov A specific example, 3-(2-thienyl-5-(trifluoromethyl))isoxazole, has been synthesized and is commercially available, highlighting the interest in this particular scaffold. chemicalbook.com The presence of a trifluoromethyl group on the phenyl ring of isoxazole derivatives has been shown to promote cytotoxicity in cancer cell lines. nih.gov Furthermore, highly efficient asymmetric domino reactions have been developed to synthesize complex isoxazole and trifluoromethyl-containing spirooxindoles. rsc.org

Table 2: Examples of Synthesized Trifluoromethyl-Containing Isoxazoles

Compound Name Precursors Synthetic Method Reference
3-(2-Chlorophenyl)-5-(trifluoromethyl)isoxazole 4-(2-chlorophenyl)-1,1,1-trifluorobut-3-yn-2-one + NaN3 Acid-switchable reaction nih.gov
Various 5-Aryl/Alkyl-3-(trifluoromethyl)isoxazoles Trifluoroacetonitrile oxide + Substituted alkynes 1,3-Dipolar Cycloaddition nih.gov

Isoxazole-Fused Heterocyclic Systems

Fusing the isoxazole ring with other heterocyclic systems creates novel molecular architectures with unique chemical and biological properties. mdpi.comnih.gov These fused systems often exhibit a wide range of pharmacological activities. nih.govresearchgate.net The synthesis of these complex molecules can be achieved through various strategies, often starting from a pre-formed isoxazole ring that is then elaborated, or by constructing the isoxazole ring onto another heterocycle.

For example, a series of amide-based isoxazole-thieno[2,3-d]pyrimidines has been prepared and evaluated for anticancer activity. researchgate.net The synthesis of isoxazolo[4,5-b]pyridines can be accomplished through methods such as the annulation of an isoxazole fragment. beilstein-journals.org Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides with strained bicyclic olefins, such as 2,3-diazabicyclo[2.2.1]hept-5-ene, to yield complex fused isoxazoles. jocpr.com These synthetic routes provide access to a diverse range of fused heterocycles, including pyrano[3,2-d]isoxazoles, thieno[3',4':4,5]pyrano[3,2-d]isoxazoles, and pyrazolo[4,3-d]isoxazoles. researchgate.net

Functionalized Derivatives (e.g., Carboxylic Acid, Amide, Hydrazide)

The introduction of functional groups such as carboxylic acids, amides, and hydrazides onto the this compound scaffold allows for further structural diversification and the exploration of new biological interactions.

Carboxylic Acid Derivatives: The carboxylic acid functional group can be introduced at various positions on the isoxazole ring. 3-(2-Thienyl)-5-isoxazolecarboxylic acid is a known derivative. cymitquimica.com The synthesis of isoxazole carboxylic acids can be achieved through several routes. One method involves the hydrolysis of the corresponding ester, such as ethyl 5-(2-thienyl)isoxazole-3-carboxylate. chemicalbook.com Another general procedure involves preparing an oxime, treating it with ethylacetoacetate, and subsequently hydrolyzing the resulting ester to furnish the 3-substituted isoxazole-4-carboxylic acid. nih.gov A patented process describes the preparation of 3-isoxazolecarboxylic acid from ethyl 5-ethoxyisoxazoline-3-carboxylate via hydrolysis with sodium hydroxide followed by acidification. google.com

Amide Derivatives: Amide derivatives are commonly synthesized from their corresponding carboxylic acid precursors. For example, isoxazole-carboxamide derivatives can be prepared by activating the carboxylic acid with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP), followed by reaction with an appropriate aniline or amine. nih.gov This method has been used to synthesize a series of 3-substituted-isoxazole-4-carboxamide derivatives which were evaluated for their biological potential. nih.gov

Hydrazide Derivatives: Acid hydrazides serve as important intermediates for the synthesis of other heterocyclic systems like oxadiazoles and triazoles. nih.gov A general route to prepare an acid hydrazide involves the reaction of an acid chloride or ester with hydrazine hydrate. nih.gov This acid hydrazide can then be used in subsequent reactions. For example, condensation with an aldehyde produces an azomethine, while reaction with phenyl isothiocyanate can lead to the formation of a 1,2,4-triazole-3-thiol ring after cyclization. nih.gov While not specific to this compound, these established synthetic pathways are applicable for creating its hydrazide derivatives and their subsequent products.

Table 3: Functionalized Derivatives and Synthetic Pathways

Derivative Type Precursor Key Reagents Product
Carboxylic Acid Ethyl 5-ethoxyisoxazoline-3-carboxylate 1. NaOH (hydrolysis) 2. HCl (acidification) 3-Isoxazolecarboxylic acid google.com
Amide 3-Substituted isoxazole-4-carboxylic acid EDC, DMAP, Aniline derivative 3-Substituted-isoxazole-4-carboxamide nih.govnih.gov

Applications in Chemical Science and Engineering

Synthetic Building Blocks in Organic Synthesis

In the field of organic synthesis, 3-(2-Thienyl)isoxazole and its derivatives serve as pivotal synthetic building blocks. The isoxazole (B147169) ring, in particular, is a versatile precursor that can be chemically transformed into a variety of other functional groups, thus providing a strategic advantage in the synthesis of complex molecular architectures.

The this compound framework is an effective starting point for the construction of more elaborate heterocyclic systems. The reactivity of both the thienyl and isoxazole rings can be exploited to build fused or linked multi-ring structures. For instance, a derivative of this compound has been utilized in the synthesis of complex polycyclic heterocyclic compounds. An example of this is the synthesis of 2-Methyl-3-(5-methyl-2-thienyl)-5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione. nih.gov This reaction demonstrates the utility of the thienyl-isoxazole motif as a scaffold for creating intricate molecular frameworks with potential applications in medicinal chemistry and materials science. nih.gov The 1,3-dipolar cycloaddition reaction of nitrones with alkenes is a key method for preparing isoxazolidines, which are precursors to other important molecules like β-lactams. nih.gov

Precursor CompoundResulting Complex ScaffoldSynthetic Method
C-(5-methyl-2-thienyl)-N-methylnitrone2-Methyl-3-(5-methyl-2-thienyl)-5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione1,3-Dipolar Cycloaddition

This table illustrates the role of a this compound derivative in the synthesis of a complex heterocyclic system.

The isoxazole moiety is a well-established intermediate in fine chemical synthesis, prized for its stability under various reaction conditions and its susceptibility to controlled ring-opening reactions. These characteristics allow for the strategic unmasking of functionalities like β-amino alcohols, 1,3-dicarbonyls, and γ-amino alcohols. While specific industrial-scale applications of this compound as an intermediate are not extensively documented in publicly available literature, the broader class of isoxazoles are recognized for their role in the synthesis of pharmaceuticals and agrochemicals. nih.govderpharmachemica.com The presence of the thienyl group can influence the reactivity and properties of the isoxazole, potentially leading to novel synthetic pathways and final products. The synthesis of various isoxazole derivatives often proceeds through chalcone (B49325) intermediates, highlighting a common pathway for creating substituted isoxazoles for further use in fine chemical production. derpharmachemica.com

Material Science Applications

The incorporation of the this compound unit into larger molecular structures has been explored for the development of advanced materials with tailored optical and electronic properties.

A derivative of this compound has been incorporated into a photochromic diarylethene, specifically 1-(3,5-dimethyl-4-isoxazole)-2-(2-methyl-(5-ethynyl)-3-thienyl)perfluorocyclopentene. researchgate.net This molecule exhibits reversible color change upon irradiation with UV and visible light. The photochromic behavior is based on a reversible cyclization/cycloreversion reaction. In its open form, the compound is colorless, but upon UV irradiation, it undergoes a cyclization reaction to form a colored, closed isomer. This process is reversible, and the colored form can revert to the colorless form upon irradiation with visible light. Such systems are of interest for applications in optical data storage, molecular switches, and smart windows. The fluorescence of the compound can also be switched along with its photochromism. researchgate.net

CompoundPhotochromic TransitionColor Change
1-(3,5-dimethyl-4-isoxazole)-2-(2-methyl-(5-ethynyl)-3-thienyl)perfluorocyclopenteneOpen form to Closed formColorless to Colored

This table summarizes the photochromic properties of a diarylethene containing a this compound derivative.

While direct applications of this compound as an electrochemical probe in material science are not prominently reported, isoxazole derivatives have been investigated for their electrochemical properties and potential use in sensing applications. For example, isoxazole derivatives tethered with other functional groups have been synthesized and studied for their potential as inhibitors of histone deacetylases in human breast cancer cells, which can be investigated using electrochemical methods. nih.gov This suggests that the this compound scaffold could be functionalized to create novel electrochemical sensors for biological or environmental monitoring, although this remains an area for further research.

The thienyl group is a known electron-donating moiety that has been successfully incorporated into organic dyes for dye-sensitized solar cells (DSSCs). Fusing a thienyl group to dye sensitizers has been shown to elevate the highest occupied molecular orbital (HOMO) energy, reduce the bandgap, and enhance light-harvesting efficiency. nih.gov While research specifically detailing the use of this compound as a primary component in DSSC dyes is limited, the structural motif possesses characteristics that are desirable for such applications. The combination of the electron-rich thiophene (B33073) and the isoxazole linker could be a promising strategy for designing new dye sensitizers. The fundamental components of a DSSC include a photoanode, a dye sensitizer, an electrolyte with a redox couple, and a counter electrode. nih.govmdpi.com The dye plays a crucial role in absorbing sunlight and initiating the process of converting light energy into electrical energy. nih.govmdpi.com

High Energy Materials Research

The isoxazole ring is a key structural motif in the field of high-energy materials due to its high positive enthalpy of formation, significant nitrogen content, and thermal stability. These characteristics make it an attractive core for the synthesis of new energetic compounds. Research has focused on functionalizing the isoxazole ring with explosophoric groups, such as nitro (-NO2), nitrato (-ONO2), and azido (B1232118) (-N3) groups, to create melt-castable explosives and energetic plasticizers for propellants. researchgate.netarmy.mil

While research has not exclusively focused on this compound itself, the principles apply to using it as a precursor. The isoxazole backbone provides the initial energy content and a stable framework for chemical modification. For instance, U.S. Army Research Laboratory scientists have synthesized materials like bis-isoxazole tetranitrate (BITN), which shows potential for improving the characteristics of insensitive munitions for gun and rocket propellants. army.mil The synthesis of such compounds often involves multi-step processes starting from simpler isoxazole precursors. researchgate.net A key strategy involves the [3+2] cycloaddition reaction to form the isoxazole ring, followed by nitration or azidation to introduce the energetic functionalities. researchgate.net The resulting materials are evaluated for properties such as density, thermal stability, and specific impulse.

The data below from a related isoxazole-based energetic compound, 3-(nitratoethyl-N-nitramino)-5-(nitratomethyl) isoxazole, illustrates the typical performance characteristics sought in this research area. Its high density and superior calculated specific impulse compared to standard plasticizers highlight the potential of the isoxazole core in advanced propellant formulations. researchgate.net

PropertyValueSignificance
Density1.71 g/cm³High density is crucial for volumetric efficiency in munitions.
Thermal Decomposition Onset171.5 °CIndicates the material's thermal stability. researchgate.net
Calculated Specific Impulse247.6 sA measure of the efficiency of a rocket or jet engine. researchgate.net

Liquid Crystalline Materials

The rigid, planar structure of the isoxazole ring, combined with its strong dipole moment and polarizability, makes it a valuable component in the design of liquid crystalline materials. beilstein-journals.org The incorporation of five-membered heterocyclic units like isoxazole can influence the mesomorphic behavior, favoring the formation of specific liquid crystal phases such as nematic and smectic phases. beilstein-journals.orgresearchgate.net The isoxazole ring can act as a core component that, when appropriately substituted with flexible terminal chains (like alkoxy groups) and other ring systems, induces and stabilizes liquid crystal behavior. rdd.edu.iq

Research into isoxazole-containing liquid crystals has demonstrated that the specific structure dictates the type of mesophase formed. Isoxazole derivatives have been shown to favor the formation of a nematic mesophase, while the closely related isoxazoline (B3343090) derivatives tend to induce a smectic A (SmA) mesophase. beilstein-journals.org The introduction of a thienyl group, as in this compound derivatives, directly impacts the phase transition temperatures. Studies comparing analogous compounds with phenyl versus thienyl rings attached to the isoxazole core have found that the phase transition temperatures decrease when the phenyl ring is replaced by a thienyl ring. This suggests that the thienyl group alters the intermolecular interactions that govern the stability of the liquid crystalline phases.

The following table presents phase transition data for a homologous series of compounds containing an isoxazole core, illustrating the typical enantiotropic nematic phases observed. arid.my

Compound DerivativePhase Transition Sequence and Temperatures (°C)
Alkoxy Chain Length (n=1)Cr. 40 N. 127 I.
Alkoxy Chain Length (n=3)Cr. 91 N. 148 I.
Alkoxy Chain Length (n=4)Cr. 60 N. 82 I.
Alkoxy Chain Length (n=5)Cr. 68 N. 79 I.
Alkoxy Chain Length (n=6)Cr. 51 N. 75 I.

Cr = Crystalline, N = Nematic, I = Isotropic Liquid

Conductive Polymers and Sensor Development

The this compound structure is a promising monomer for the development of novel conductive polymers and materials for sensor applications. This potential stems from the combination of two distinct heterocyclic units: the electron-rich thiophene ring, which is a fundamental building block for many conductive polymers, and the electron-accepting isoxazole ring. chemimpex.comresearchgate.net The polymerization of such monomers, typically through electrochemical oxidation of the thiophene ring, can lead to conjugated polymers with a donor-acceptor (D-A) architecture. mdpi.com This D-A structure is highly desirable as it allows for the tuning of the polymer's electronic properties, including its band gap, conductivity, and electrochemical behavior. mdpi.com

In these polymers, the polythiophene backbone serves as the primary pathway for charge transport, while the pendant isoxazole units modify the electronic characteristics. researchgate.net The introduction of the di-2-thienyl-2,1,3-benzothiadiazole (DTBT) acceptor group into polymer structures has been shown to enhance electron density and create a more planar structure, which improves performance. mdpi.com A similar effect can be anticipated for isoxazole-functionalized polythiophenes. The unique electronic properties conferred by the thiophene ring make derivatives of this compound valuable candidates for materials science, particularly in the creation of conductive polymers and sensors. chemimpex.com

The electrochemical properties of these polymers can be investigated using techniques like cyclic voltammetry to determine their oxidation and reduction potentials, from which energy levels like the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) can be estimated. mdpi.com These parameters are critical for designing materials for specific electronic applications, such as organic field-effect transistors (OFETs) and chemical sensors.

Polymer SystemHOMO Level (eV)LUMO Level (eV)Optical Band Gap (Egopt) (eV)
PFDTBT Copolymer mdpi.com-5.67-3.751.92
PFDENT Copolymer mdpi.com-5.68-3.501.83
PFDTENT Copolymer mdpi.com-5.58-3.481.76

Data from related donor-acceptor polymers containing thienyl units, illustrating typical electronic properties.

Future Perspectives and Research Gaps in 3 2 Thienyl Isoxazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of isoxazole (B147169) derivatives, including 3-(2-thienyl)isoxazole, is an area ripe for innovation, with a strong emphasis on environmentally benign and efficient methodologies. mdpi.combepls.com Future research will likely focus on moving away from traditional synthetic methods that often involve harsh conditions, hazardous solvents, and lengthy reaction times.

Key areas for development include:

Flow Chemistry: Continuous flow processing is emerging as a powerful alternative to conventional batch synthesis for heterocyclic compounds. mtak.humdpi.com This technology offers superior control over reaction parameters like temperature and pressure, enhances safety profiles, and allows for more efficient scalability. springerprofessional.denih.gov For a molecule like this compound, flow chemistry could enable safer handling of reagents and intermediates while improving yield and purity. strath.ac.uk

Photocatalysis: Visible-light photocatalysis presents a mild and efficient method for constructing heterocyclic rings like oxazoles and isoxazoles. researchgate.netorganic-chemistry.org These reactions often proceed at room temperature, reducing energy consumption and minimizing thermal degradation of products. Future work could adapt these light-driven methods to forge the this compound core, potentially through novel cyclization strategies. mdpi.comresearchgate.net

Green Chemistry Approaches: The use of ultrasonic irradiation and green solvents like water or polyethylene glycol (PEG) aligns with the principles of sustainable chemistry. mdpi.combepls.com Ultrasound-assisted synthesis can significantly accelerate reaction rates and improve yields for isoxazole derivatives. mdpi.com Research into catalytic systems that are recyclable and operate in benign solvents will be crucial for the large-scale, environmentally responsible production of this compound. mdpi.commdpi.com

Multi-Component Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer high atom economy and operational simplicity. The Groebke-Blackburn-Bienaymé reaction, for instance, has been successfully employed in flow systems to create complex imidazoheterocycles. strath.ac.uk Developing a robust MCR for this compound would streamline its synthesis, making its derivatives more accessible for screening and application.

Synthesis StrategyKey AdvantagesPotential for this compound
Flow Chemistry Enhanced safety, scalability, precise process control. mdpi.comSafer, more efficient, and scalable production.
Photocatalysis Mild reaction conditions, high selectivity, energy efficiency. organic-chemistry.orgGreener synthesis pathways with unique reactivity.
Ultrasonic Irradiation Reduced reaction times, improved yields, energy efficiency. mdpi.comAccelerated and more efficient synthesis protocols.
Multi-Component Reactions High atom economy, operational simplicity, rapid library generation. strath.ac.ukStreamlined access to diverse derivatives.

Exploration of Undiscovered Reactivity Patterns

While the 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis, the full reactive potential of the this compound scaffold is far from exhausted. mdpi.comnih.gov Future research should probe novel transformations and functionalizations to unlock new chemical space.

Research gaps and opportunities include:

Late-Stage Functionalization: Developing methods to directly modify the C-H bonds of the pre-formed this compound core is a significant challenge. Success in this area would allow for the rapid diversification of lead compounds without the need for de novo synthesis, accelerating drug discovery efforts.

Ring System Transformations: Investigating the stability of the isoxazole ring under various conditions (e.g., photochemical, reductive, oxidative) could reveal pathways to novel heterocyclic structures. The isoxazole ring can serve as a precursor to other valuable motifs, and understanding these transformations is key to its utility as a synthetic intermediate.

Novel Cycloaddition Pathways: Beyond the traditional nitrile oxide cycloaddition for ring formation, exploring how the complete this compound molecule participates in or influences other cycloaddition reactions could lead to complex polycyclic architectures with unique properties. nih.gov

Catalytic Cross-Coupling: While cross-coupling is standard for many aromatic systems, expanding the toolkit of reactions that are regioselective for specific positions on either the thiophene (B33073) or isoxazole ring of this bifunctional scaffold remains an important goal. This would enable the precise attachment of various functional groups to tune the molecule's properties.

Advanced Computational Modeling for Structure-Property Relationships

The complexity of chemical reactivity and structure-property relationships necessitates the use of advanced computational tools. rsc.org Integrating machine learning (ML), artificial intelligence (AI), and quantum chemical calculations can accelerate the discovery and optimization of this compound derivatives. appliedclinicaltrialsonline.com

Future directions in this area are:

Machine Learning for Reactivity Prediction: ML models are being developed to predict the outcomes of chemical reactions, moving beyond rule-based systems to a more data-driven approach. neurips.ccnips.ccacs.org Applying these models to this compound could help identify promising reaction conditions and predict undiscovered reactivity patterns, saving significant experimental time and resources. rsc.orgappliedclinicaltrialsonline.com

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure of this compound. unito.it These calculations can be used to predict optical and electronic properties, rationalize reaction mechanisms, and guide the design of molecules for specific applications, such as in organic electronics.

In Silico Biological Screening: For medicinal chemistry applications, computational tools are indispensable. Molecular docking and molecular dynamics simulations can predict how this compound derivatives bind to biological targets like enzymes or receptors. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can then be built to correlate specific structural features with biological activity, guiding the design of more potent and selective therapeutic agents.

Computational ToolApplication in this compound ResearchExpected Outcome
Machine Learning Predicting reaction outcomes and biological activity. neurips.ccnips.ccAccelerated discovery of novel reactions and potent compounds.
Quantum Chemistry (DFT) Understanding electronic structure and predicting properties. unito.itRational design of materials for electronics and photonics.
Molecular Docking/Dynamics Simulating interactions with biological targets. nih.govIdentification of promising drug candidates and their mechanism of action.

Expanding Applications in Emerging Technologies

The unique electronic and structural features of the this compound core make it a promising candidate for a range of emerging technologies beyond its established role in medicinal chemistry. chemimpex.comresearchgate.net

Potential future applications include:

Organic Electronics: The combination of an electron-rich thiophene ring and an electron-deficient isoxazole ring creates an intrinsic donor-acceptor character. This makes this compound derivatives attractive targets for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.comunito.itchemimpex.com

Molecular Hybrids for Multi-Target Drugs: The strategy of molecular hybridization, which combines two or more bioactive scaffolds into a single molecule, is a powerful tool in drug discovery. mdpi.com Linking the this compound moiety with other pharmacophores, such as triazoles or quinazolines, could lead to hybrid compounds with enhanced efficacy or the ability to modulate multiple biological targets simultaneously. mdpi.comsemanticscholar.orgsemanticscholar.org

Advanced Agrochemicals: Isoxazole derivatives have found applications as pesticides and insecticides. nih.gov The continued exploration of this compound analogues could yield new agrochemicals with improved potency, selectivity, and environmental profiles.

Chemical Sensors and Probes: The conjugated π-system of this compound can be engineered to produce changes in fluorescence or color upon binding to specific ions or molecules. This opens the door to developing novel sensors for environmental monitoring or diagnostic applications.

Q & A

Q. What strategies can resolve discrepancies in inhibition mechanisms reported across studies?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., substrate concentration, enzyme isoforms).
  • Structural analogs : Test derivatives with incremental modifications to isolate mechanism-driving features.
  • Cross-validation : Use orthogonal methods (e.g., SPR for binding kinetics) alongside enzyme assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.